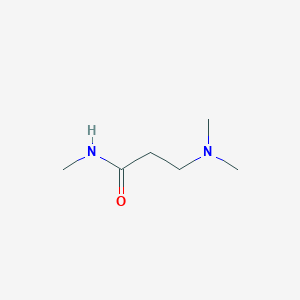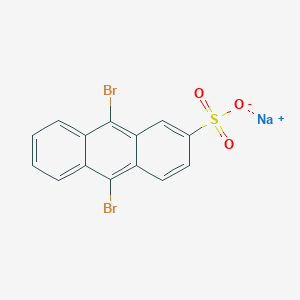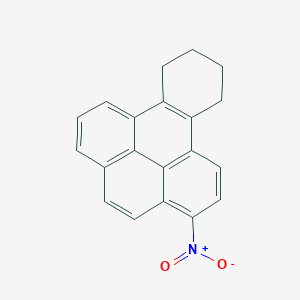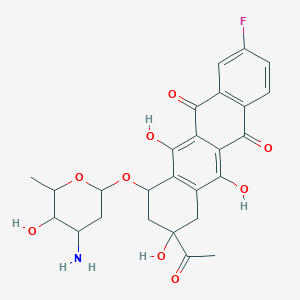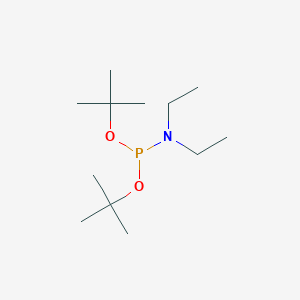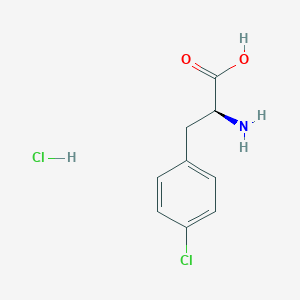
エストラジオール 17-O-オクタデカン酸エステル
説明
Estradiol 17-O-Octadecanoate, abbreviated as E17O, is a synthetic form of estradiol, a naturally occurring hormone in humans. E17O is a lipid-soluble, water-insoluble ester of estradiol, and its chemical name is 17α-estradiol 17-O-octadecanoate. It is a white crystalline solid at room temperature and is used in scientific research for its potent biological activity.
科学的研究の応用
- 合成と分子構造解析 エチニルエストラジオールから、17α位にアルキニルアミド側鎖を持つエストラジオール誘導体など、さまざまなエストラジオール誘導体が合成されています。これらの誘導体は、アセチリドイオンと二酸化炭素およびブロモアルキルオルトエステルのカップリングなどの反応によって生成されます。これらの反応は、エストラジオール 17-O-オクタデカン酸エステルの合成にも同様に適用できる可能性があります。ヒトエストロゲン性17β-ヒドロキシステロイドデヒドロゲナーゼのX線結晶構造解析は、エストラジオール 17-O-オクタデカン酸エステルに類似した分子の原子配列と3次元形状についての知見を提供します。
- 化学反応と性質 エストラジオール 17-O-オクタデカン酸エステルを含むエストラジオール誘導体は、エストロゲン受容体と相互作用し、複雑な生化学経路に影響を与えます。それらの構造修飾と生物学的活性を理解することで、生化学的状況におけるそれらの挙動を予測するのに役立ちます。物理的性質(溶解性、安定性)は、類似したエストラジオール誘導体の研究から推測することができます。シクロデキストリンとの包接錯体を形成して水溶性を高めるなどの戦略は、潜在的な用途を示唆しています。
- エストロゲン活性評価 エストラジオール 17-O-オクタデカン酸エステルは、そのエストロゲン活性について研究されています。研究者らは、ラットにおける3日間の子宮肥大アッセイなどの生体内方法を用いて、その効果を評価してきました。
- バイオセンサーは、小型で効率的かつ柔軟な設計により、E2を検出するための強力なツールを提供します。E2検出には、さまざまな生体受容体が研究されています。
- 用途には、環境モニタリング、食品安全、医薬品安全、疾患検出などがあります .
- 環境への影響 E2は、下水処理場の排水口や直接排出を通じて、水資源や水生動物を汚染する可能性があります。動物の排泄物を肥料として使用する農業慣行も、土壌のバランスを乱しています。
バイオセンサーと検出
作用機序
Target of Action
Estradiol 17-O-Octadecanoate, also known as Estradiol-17-Stearate, is a naturally occurring estrogen and an estrogen ester . It is a prohormone of estradiol . The primary targets of this compound are estrogen receptors, which play a crucial role in numerous biological processes .
Mode of Action
Estradiol-17-Stearate has no affinity for the estrogen receptor on its own . It requires transformation into estradiol via esterases for its estrogenic activity . This interaction with its targets leads to changes in the transcription of genes associated with energy metabolism, cellular proliferation, and tumor invasiveness .
Biochemical Pathways
Estradiol-17-Stearate affects several biochemical pathways. The first enzyme of the pathway transforms 17β-estradiol into estrone . A CYP450 enzyme then performs the second metabolic step, the 4-hydroxylation of estrone . These transformations are part of the complex metabolic pathways that estradiol-17-stearate undergoes, impacting various physiological processes .
Pharmacokinetics
Estradiol-17-Stearate is extremely lipophilic and hydrophobic . It has a prolonged duration of action relative to estradiol, regardless of whether it is given by intravenous injection or subcutaneous injection . This is due to its increased lipophilicity and slow release from the injected depot, as well as its resistance to metabolism .
Result of Action
The action of Estradiol-17-Stearate results in a variety of molecular and cellular effects. It modulates susceptibility to metabolic diseases , and its estrogenic activity can help reverse the effects of conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes .
Action Environment
The action, efficacy, and stability of Estradiol-17-Stearate can be influenced by various environmental factors. For instance, its lipophilic nature allows it to be transported by lipoproteins such as high-density lipoprotein and low-density lipoprotein . Furthermore, its action can be affected by the presence of other compounds in the body, as well as physiological conditions such as menopause .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Estradiol 17-O-Octadecanoate interacts with various enzymes, proteins, and other biomolecules. It is transformed into estradiol via esterases for its estrogenic activity . The compound does not bind to sex hormone-binding globulin or α-fetoprotein, instead being transported by lipoproteins such as high-density lipoprotein and low-density lipoprotein .
Cellular Effects
Estradiol 17-O-Octadecanoate has been shown to influence various types of cells and cellular processes. For instance, it has been found to induce DNA double-strand breaks in certain cell lines . Additionally, it has been shown to elevate the level of reactive oxidative species in cells after treatment .
Molecular Mechanism
The molecular mechanism of Estradiol 17-O-Octadecanoate involves its conversion into estradiol, which then exerts its effects at the molecular level. Estradiol regulates glucose metabolism and insulin secretion in islet β cells through the G protein-coupled estrogen receptor (GPER) via the Akt/mTOR pathway .
Temporal Effects in Laboratory Settings
The effects of Estradiol 17-O-Octadecanoate over time in laboratory settings have been observed in various studies. For instance, it has been shown to induce DNA double-strand breaks and elevate the level of reactive oxidative species in cells after treatment .
Dosage Effects in Animal Models
The effects of Estradiol 17-O-Octadecanoate vary with different dosages in animal models. For instance, it has been shown that the compound elicits mild benefits on metabolic parameters including body mass, adiposity, and glycosylated hemoglobin at higher doses .
Metabolic Pathways
Estradiol 17-O-Octadecanoate is involved in various metabolic pathways. It is converted into estradiol, which then regulates glucose metabolism and insulin secretion in islet β cells through the G protein-coupled estrogen receptor (GPER) via the Akt/mTOR pathway .
Transport and Distribution
Estradiol 17-O-Octadecanoate is transported and distributed within cells and tissues. It does not bind to sex hormone-binding globulin or α-fetoprotein, instead being transported by lipoproteins such as high-density lipoprotein and low-density lipoprotein .
Subcellular Localization
The subcellular localization of Estradiol 17-O-Octadecanoate is primarily nuclear, as evidenced by studies on the pituitary . This localization is crucial for its role in regulating various cellular processes.
特性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-34-24-23-33-32-21-19-28-27-29(37)20-22-30(28)31(32)25-26-36(33,34)2/h20,22,27,31-34,37H,3-19,21,23-26H2,1-2H3/t31-,32-,33+,34+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADYVOYCQRXRE-IMTRJTTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002548 | |
| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82205-00-3 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82205-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol-17-stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082205003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRADIOL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59G2KR8QBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does the prolonged estrogenic activity of Estradiol-17-stearate compare to that of unesterified Estradiol?
A1: Estradiol-17-stearate exhibits a significantly longer duration of action compared to Estradiol. While both compounds ultimately exert their effects by binding to estrogen receptors, the key difference lies in their metabolism. Estradiol-17-stearate acts as a "pro-drug," gradually hydrolyzed by esterases to release Estradiol. This slower release from the esterified form results in a prolonged estrogenic effect. []
Q2: What is the rate-limiting step in the metabolism of Estradiol-17-stearate, and how does it influence its duration of action?
A2: Research suggests that the rate-limiting step in Estradiol-17-stearate metabolism is the hydrolysis of the ester bond by esterases, primarily in the liver. [] This enzymatic cleavage releases Estradiol, the active form that binds to estrogen receptors. The slow rate of esterase activity on Estradiol-17-stearate, compared to the rapid metabolism of free Estradiol, contributes significantly to its prolonged estrogenic effects.
Q3: How does the length of the fatty acid chain in Estradiol esters affect their clearance from the body?
A3: Studies indicate an interesting relationship between the length of the fatty acid chain in Estradiol esters and their clearance rates. While shorter chains tend to be cleared faster, there is a point where increasing chain length beyond 12 carbons actually speeds up clearance again. [] This suggests a complex interplay between factors such as lipophilicity, protein binding, and interaction with metabolic enzymes.
Q4: Does Estradiol-17-stearate bind directly to glucocorticoid receptors?
A4: Research indicates that Estradiol-17-stearate exhibits minimal direct binding affinity for glucocorticoid receptors. [] This suggests that its primary mechanism of action is unlikely to involve direct interaction with these receptors. Instead, the evidence points towards its role as a pro-drug, slowly releasing Estradiol, which then mediates the estrogenic effects.
Q5: What analytical techniques can be employed to characterize and quantify Estradiol-17-stearate?
A5: A combination of techniques is often used for the characterization and quantification of Estradiol-17-stearate. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for structural elucidation and sensitive detection. [] Additionally, high-performance liquid chromatography (HPLC) methods, often coupled with UV or fluorescence detectors, are valuable for separation and quantification in complex matrices. The choice of method depends on the specific analytical goals and the nature of the sample.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








